(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the bromination of a suitable precursor, followed by the introduction of the isopropoxy group and the amine group. One common method involves the bromination of 2-(propan-2-yloxy)phenyl ethan-1-amine using bromine or a bromine source under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully controlled to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl ethan-1-amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the isopropoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[5-chloro-2-(propan-2-yloxy)phenyl]ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-[5-fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-[5-iodo-2-(propan-2-yloxy)phenyl]ethan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(1S)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNWMPAFYVANH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)OC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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